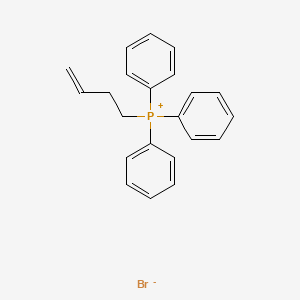

But-3-en-1-yltriphenylphosphonium bromide

Description

Significance of Phosphonium (B103445) Ylides in Carbon-Carbon Bond Formation

Phosphonium ylides, often referred to as Wittig reagents, are neutral, dipolar molecules where a carbanion is adjacent to a positively charged phosphonium center. byjus.comwikipedia.org This unique structure allows the carbanion to act as a potent nucleophile. The primary significance of phosphonium ylides lies in their role in the Wittig reaction, a powerful and widely used method for synthesizing alkenes. libretexts.orgbyjus.com

In this reaction, the phosphorus ylide attacks the electrophilic carbon of an aldehyde or a ketone. libretexts.org This initial nucleophilic addition leads to the formation of a four-membered heterocyclic intermediate known as an oxaphosphetane. libretexts.org This intermediate is unstable and spontaneously decomposes, yielding two products: the desired alkene and triphenylphosphine (B44618) oxide. libretexts.orgthermofisher.com The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for this irreversible reaction. libretexts.org

The Wittig reaction is a cornerstone of organic synthesis for several reasons:

It allows for the precise and unambiguous placement of a carbon-carbon double bond in a target molecule. libretexts.org

The reaction is highly versatile and tolerates a wide variety of functional groups on both the ylide and the carbonyl compound. libretexts.orgbyjus.com

It provides a strategic route to convert aldehydes and ketones into olefins, a fundamental transformation in molecular construction. thermofisher.com

Phosphorus ylides are typically prepared from the corresponding phosphonium salt by deprotonation with a strong base, such as n-butyllithium or sodium hydride. libretexts.orgsrinichem.com The stability of the ylide—classified as stabilized, semi-stabilized, or non-stabilized based on the substituents on the carbanion—influences the stereochemical outcome of the Wittig reaction, often allowing for selective formation of either the (E) or (Z)-alkene isomer. libretexts.orgchemistnotes.com

Overview of But-3-en-1-yltriphenylphosphonium Bromide as a Versatile Synthetic Precursor

This compound is a specific type of alkenyltriphenylphosphonium salt that serves as a valuable precursor in organic synthesis. Its structure features a four-carbon chain with a terminal double bond attached to the triphenylphosphonium cation.

| Property | Value |

|---|---|

| CAS Number | 16958-42-2 |

| Molecular Formula | C₂₂H₂₂BrP |

| Molecular Weight | 397.29 g/mol ncats.io |

| Synonyms | But-3-enyltriphenylphosphonium bromide, Phosphonium, 3-butenyltriphenyl-, bromide ncats.io |

As a synthetic precursor, this compound is primarily used to generate the corresponding phosphorus ylide, (but-3-en-1-yl)triphenylphosphorane. When this ylide is reacted with an aldehyde or ketone in a Wittig reaction, it introduces the but-3-en-1-yl moiety into the product. This transformation is particularly useful for synthesizing molecules containing a 1,5-diene functional group, which is a common structural motif in various natural products and complex organic molecules. The terminal alkene group within the salt's structure remains intact during the Wittig reaction, making it available for subsequent chemical modifications, such as metathesis, hydrogenation, or cycloaddition reactions. This dual functionality enhances its versatility as a building block in multi-step syntheses.

Historical Context and Evolution of Wittig Reagents

The development of Wittig reagents is a landmark achievement in the history of organic chemistry. The foundational discovery was made by the German chemist Georg Wittig and his coworkers in the early 1950s. thermofisher.com In 1953, Wittig reported that methylenetriphenylphosphorane (B3051586) could react with benzophenone (B1666685) to form 1,1-diphenylethene and triphenylphosphine oxide in high yield. thermofisher.comnobelprize.org This discovery unveiled a novel and highly efficient method for olefin synthesis.

Recognizing the immense potential of this reaction, Wittig's group conducted extensive research, demonstrating its broad applicability by reacting various phosphorus ylides with a wide range of aldehydes and ketones. thermofisher.com This body of work established what is now universally known as the Wittig reaction. libretexts.orgwikipedia.org

The profound impact of this discovery on organic synthesis was formally recognized in 1979 when Georg Wittig was awarded the Nobel Prize in Chemistry, an honor he shared with Herbert C. Brown. nobelprize.orgnih.govwikipedia.org The Nobel Committee cited their work "for their development of the use of boron- and phosphorus-containing compounds, respectively, into important reagents in organic synthesis". gangalib.org

Since its discovery, the Wittig reaction has become an indispensable tool for chemists worldwide. chemistnotes.com Over the decades, numerous variations and improvements have been developed. These include the Horner-Wadsworth-Emmons (HWE) reaction, which uses phosphonate (B1237965) carbanions to favor the formation of (E)-alkenes, and the Schlosser modification, which allows for the selective synthesis of pure (E)-alkenes from non-stabilized ylides. libretexts.orgthermofisher.comwikipedia.org The evolution of these reagents continues to expand the capabilities of synthetic chemists in creating complex molecules for fields ranging from medicine to materials science. britannica.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

but-3-enyl(triphenyl)phosphanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22P/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h2,4-18H,1,3,19H2/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFHNDGJLDIUUHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22P+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90168729 | |

| Record name | 3-Butenyl(triphenyl)phosphorane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16958-42-2, 787485-48-7 | |

| Record name | 3-Butenyl(triphenyl)phosphorane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016958422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Butenyl(triphenyl)phosphorane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-BUTEN-1-YL)TRIPHENYLPHOSPHONIUM BROMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Buten-1-yltriphenylphosphonium | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV5BVD8T3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for But 3 En 1 Yltriphenylphosphonium Bromide

Quaternization of Triphenylphosphine (B44618) with Appropriate Halides

The cornerstone of But-3-en-1-yltriphenylphosphonium bromide synthesis is the nucleophilic substitution reaction between triphenylphosphine and an appropriate alkyl halide, typically 4-bromo-1-butene (B139220). In this SN2 reaction, the phosphorus atom of triphenylphosphine acts as the nucleophile, attacking the electrophilic carbon atom bonded to the bromine, leading to the formation of the phosphonium (B103445) salt.

Solvent Effects on Yield and Reaction Efficiency

The choice of solvent plays a pivotal role in the quaternization reaction, influencing the rate of reaction and the yield of the desired phosphonium salt. The polarity of the solvent is a key determinant in facilitating the formation of the charged product.

Toluene (B28343), a non-polar solvent, is a common medium for the synthesis of phosphonium salts. In a typical procedure, a solution of triphenylphosphine in toluene is heated with 4-bromo-1-butene. The reaction generally requires elevated temperatures and prolonged reaction times to proceed to completion. The product, being a salt, is often insoluble in toluene and precipitates out of the solution upon formation, which can facilitate its isolation.

| Parameter | Value |

| Solvent | Toluene |

| Reactants | Triphenylphosphine, 4-bromo-1-butene |

| Temperature | Reflux |

| Reaction Time | Several hours to days |

| Product Isolation | Precipitation |

N,N-Dimethylformamide (DMF) is a polar aprotic solvent that can significantly accelerate the rate of SN2 reactions. Its high dielectric constant helps to stabilize the transition state and the resulting charged phosphonium salt. Reactions performed in DMF often proceed at lower temperatures and with shorter reaction times compared to non-polar solvents like toluene. The higher solubility of the reactants and the product in DMF can lead to a more homogeneous reaction mixture.

| Parameter | Value |

| Solvent | N,N-Dimethylformamide (DMF) |

| Reactants | Triphenylphosphine, 4-bromo-1-butene |

| Temperature | Room temperature to moderate heating |

| Reaction Time | Typically shorter than in toluene |

| Product Isolation | Often requires solvent removal and precipitation |

Acetonitrile (B52724) is another polar aprotic solvent that is frequently employed for the synthesis of phosphonium salts. Similar to DMF, it promotes the reaction by stabilizing charged species. Acetonitrile offers a good balance of solvency for both the reactants and the product, often leading to efficient and clean reactions. The choice between DMF and acetonitrile can sometimes be dictated by the ease of solvent removal and product purification.

| Parameter | Value |

| Solvent | Acetonitrile |

| Reactants | Triphenylphosphine, 4-bromo-1-butene |

| Temperature | Moderate heating |

| Reaction Time | Generally efficient |

| Product Isolation | Solvent evaporation followed by recrystallization |

Influence of Inert Atmosphere on Synthesis

The synthesis of phosphonium salts is often conducted under an inert atmosphere, such as nitrogen or argon. Triphenylphosphine can be susceptible to oxidation, particularly at elevated temperatures, to form triphenylphosphine oxide. By excluding oxygen, the integrity of the triphenylphosphine is maintained, ensuring its availability for the desired quaternization reaction. This precaution helps to maximize the yield of the phosphonium salt and minimize the formation of unwanted byproducts, simplifying the purification process.

Precursor Chemistry and Upstream Synthesis Pathways

The primary precursor for the synthesis of this compound is 4-bromo-1-butene. guidechem.com This haloalkene is a crucial building block in various organic syntheses.

One common method for the preparation of 4-bromo-1-butene involves the reaction of 3-buten-1-ol (B139374) with a brominating agent. Reagents such as phosphorus tribromide (PBr3) or the Appel reaction conditions (triphenylphosphine and carbon tetrabromide) can be employed to convert the primary alcohol into the corresponding alkyl bromide.

Generation and Reactivity of But 3 En 1 Yltriphenylphosphonium Ylide

Deprotonation Strategies for Ylide Formation

The formation of the but-3-en-1-yltriphenylphosphonium ylide requires a strong base to abstract a proton from the carbon atom alpha to the phosphorus atom. The choice of base is critical and can influence the reaction's efficiency and stereochemical outcome.

n-Butyllithium is a commonly employed strong base for the generation of unstabilized ylides, including the but-3-en-1-yltriphenylphosphonium ylide. The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, under an inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of the highly reactive organolithium reagent and the resulting ylide. The deprotonation is rapid and generally proceeds to completion, affording a solution of the ylide, which is then used in situ for the subsequent Wittig reaction.

Table 1: Generation of But-3-en-1-yltriphenylphosphonium Ylide with n-BuLi

| Parameter | Condition |

| Base | n-Butyllithium (n-BuLi) |

| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether |

| Atmosphere | Inert (Argon or Nitrogen) |

| Temperature | Typically low temperatures (e.g., -78 °C to 0 °C) |

| Outcome | Formation of But-3-en-1-yltriphenylphosphonium ylide |

Sodium hexamethyldisilazide (NaHMDS) presents a viable alternative to organolithium bases for the deprotonation of phosphonium (B103445) salts. As a strong, non-nucleophilic base, NaHMDS effectively generates the ylide without the risk of competing nucleophilic attack on the phosphonium salt or subsequent reactants. The use of NaHMDS can be advantageous in cases where the substrate is sensitive to organolithium reagents. The reaction conditions are similar to those employed with n-BuLi, requiring an anhydrous aprotic solvent and an inert atmosphere.

Table 2: Generation of But-3-en-1-yltriphenylphosphonium Ylide with NaHMDS

| Parameter | Condition |

| Base | Sodium Hexamethyldisilazide (NaHMDS) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Atmosphere | Inert (Argon or Nitrogen) |

| Temperature | Typically low to ambient temperatures |

| Outcome | Formation of But-3-en-1-yltriphenylphosphonium ylide |

While n-BuLi and NaHMDS are prevalent, other strong bases can also be utilized for the formation of unstabilized ylides. These include potassium tert-butoxide (KOtBu), sodium amide (NaNH₂), and sodium hydride (NaH). The choice of base can be dictated by factors such as solubility, steric hindrance, and the specific requirements of the reaction. For instance, KOtBu is a sterically hindered base that is often used when a less nucleophilic base is desired.

Stereochemical Control in Olefin Synthesis via Wittig Reaction

The but-3-en-1-yltriphenylphosphonium ylide is classified as an unstabilized ylide due to the lack of any electron-withdrawing groups on the ylidic carbon. This has significant implications for the stereochemical outcome of the Wittig reaction. In general, the reaction of unstabilized ylides with aldehydes under standard, salt-free conditions predominantly yields the (Z)-alkene (cis-alkene).

The prevailing mechanism suggests that the reaction proceeds through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate. For unstabilized ylides, the kinetic pathway favors the formation of the syn-oxaphosphetane, which then decomposes to afford the (Z)-alkene and triphenylphosphine (B44618) oxide. The presence of lithium salts, often resulting from the use of organolithium bases, can sometimes diminish the (Z)-selectivity by promoting the formation of a betaine (B1666868) intermediate, which can equilibrate to the more thermodynamically stable threo-betaine, leading to the (E)-alkene.

Table 3: Expected Stereochemical Outcome of Wittig Reaction with But-3-en-1-yltriphenylphosphonium Ylide

| Reactant | Ylide Type | Predominant Product |

| Aldehyde | Unstabilized | (Z)-Alkene |

| Ketone | Unstabilized | Mixture of (E)- and (Z)-Alkenes (often with low selectivity) |

Ylide Stability and Handling Considerations in Synthetic Procedures

The but-3-en-1-yltriphenylphosphonium ylide is a reactive and sensitive species. As an unstabilized ylide, it is prone to decomposition in the presence of air and moisture. Therefore, its generation and subsequent reactions must be conducted under strictly anhydrous and inert conditions.

Key handling considerations include:

Inert Atmosphere: All glassware should be oven- or flame-dried, and the reaction should be carried out under a positive pressure of an inert gas like argon or nitrogen.

Anhydrous Solvents: Solvents must be rigorously dried and deoxygenated before use.

In Situ Generation: The ylide is typically generated immediately before its use in the Wittig reaction and is not isolated.

Temperature Control: The generation and reaction of the ylide are often performed at low temperatures (e.g., -78 °C or 0 °C) to control the reaction rate and minimize side reactions.

The deep red or orange color of the ylide solution can serve as a visual indicator of its formation and consumption during the course of the reaction.

Applications of But 3 En 1 Yltriphenylphosphonium Bromide in Advanced Organic Synthesis

Wittig Reactions with Carbonyl Compounds

The Wittig reaction is a powerful method for converting carbonyl compounds into alkenes. wikipedia.org The process begins with the deprotonation of the phosphonium (B103445) salt, such as But-3-en-1-yltriphenylphosphonium bromide, by a strong base to form a phosphorus ylide. This ylide then attacks the electrophilic carbon of an aldehyde or ketone. masterorganicchemistry.com The reaction proceeds through a cyclic intermediate known as an oxaphosphetane, which subsequently decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction. lumenlearning.com

A key application of this compound is the direct synthesis of substituted 1,3-dienes. The ylide generated from this salt already contains a carbon-carbon double bond. When this ylide reacts with an aldehyde or ketone, a new double bond is formed, resulting in a conjugated 1,3-diene system. This method is highly efficient for creating dienes with a predictable structure, as the new double bond forms precisely where the carbonyl group was located. libretexts.org

The reaction of the but-3-en-1-ylide with various aldehydes allows for the synthesis of a diverse range of terminal 1,3-dienes. This strategy is foundational in natural product synthesis and materials science, where polyene structures are common.

Table 1: Examples of 1,3-Diene Synthesis using this compound

| Carbonyl Compound | Structure | Resulting 1,3-Diene | Structure |

|---|---|---|---|

| Formaldehyde |  | 1,3-Pentadiene |  |

| Acetaldehyde |  | 1,3-Hexadiene |  |

| Benzaldehyde |  | 5-Phenyl-1,3-pentadiene |  |

Beyond creating simple dienes, this Wittig reagent is instrumental in forming specific alkene structures that serve as crucial intermediates in multi-step syntheses. The stereochemical outcome of the Wittig reaction can often be controlled based on the nature of the ylide and the reaction conditions. wikipedia.org Non-stabilized ylides, such as the one derived from this compound, typically favor the formation of (Z)-alkenes (cis) when reacted with aldehydes. libretexts.org This selectivity is vital in the synthesis of biologically active molecules, such as insect pheromones, where the geometry of the double bond is critical for activity. nih.gov

The synthesis of specific Z-alkenes is a notable application. For instance, Ethyl (Z)-4,7-octadienoate, a component of certain insect pheromones, can be synthesized using a Wittig strategy. The retrosynthetic analysis of this target molecule suggests a disconnection at the C4-C5 double bond, pointing to a reaction between a four-carbon Wittig reagent and a four-carbon carbonyl compound.

The ylide generated from this compound serves as the four-carbon nucleophile. The corresponding electrophile is ethyl 4-oxobutanoate. The reaction, typically carried out under conditions that favor kinetic control with a non-stabilized ylide, yields the desired (Z)-isomer with high selectivity. This approach provides a direct and stereocontrolled route to a key intermediate for pheromone synthesis. researchgate.net

The versatility of the Wittig reaction extends to "double Wittig" strategies, where a single molecule undergoes two Wittig reactions. This can be achieved by reacting two equivalents of a phosphonium ylide with a dialdehyde (B1249045) or diketone. Such strategies are highly effective for the synthesis of symmetrical polyenes and for constructing large, conjugated systems.

For example, reacting two equivalents of the ylide from this compound with a simple dialdehyde like glyoxal (B1671930) would produce 1,3,5,7-octatetraene. Using a more complex dialdehyde, such as terephthaldehyde, would result in the formation of 1,4-bis(1,3-butadienyl)benzene, a rigid conjugated molecule of interest in materials science. This strategy has also been employed in the one-pot synthesis of large macrocycles. rsc.org

Formation of Specific Alkenes as Intermediates

Construction of Complex Molecular Architectures

The Wittig reaction is a powerful tool for carbon-carbon bond formation, making it suitable for constructing not only linear chains but also complex cyclic systems. researchgate.net The reliability and functional group tolerance of the reaction allow for its use in the later stages of a synthesis to build intricate molecular frameworks.

This compound can be a precursor in the synthesis of macrocyclic compounds. This is typically achieved through an intramolecular Wittig reaction. In this approach, a long linear molecule is synthesized to contain both an aldehyde functional group at one end and the phosphonium salt (or the ylide) at the other.

Upon addition of a base, the ylide is formed and reacts with the aldehyde within the same molecule, closing the ring to form a macrocycle. The length and composition of the chain connecting the two reactive ends determine the size and structure of the resulting macrocycle. This intramolecular strategy is a key method for creating large ring systems that are prevalent in many natural products, such as macrolide antibiotics. researchgate.netscispace.com This ring-closing olefination provides a robust method for accessing complex cyclic architectures that would be challenging to synthesize using other methods.

Role as a Key Intermediate in Multi-Step Total Syntheses

The strategic incorporation of functionalized fragments is a cornerstone of multi-step total synthesis. While this compound possesses a structure amenable to the construction of complex molecular architectures, a review of the prominent published total syntheses of the intricate natural product Vinigrol reveals that this specific phosphonium salt has not been reported as a key intermediate.

The total synthesis of Vinigrol, a structurally complex diterpenoid, has been a significant challenge in the field of organic synthesis, attracting the attention of numerous research groups. The first successful total synthesis was accomplished by the Baran group, and their strategy, along with other notable approaches, has relied on a variety of elegant and powerful synthetic transformations.

Key strategies in the reported total syntheses of Vinigrol include:

Diels-Alder Reactions: Both intermolecular and intramolecular Diels-Alder reactions have been pivotal in constructing the carbocyclic core of Vinigrol.

Grob Fragmentation: This reaction has been ingeniously employed to forge the unique bridged ring system of the natural product.

Radical-mediated Cyclizations: Some synthetic routes have utilized radical cyclizations to form key ring structures.

A thorough examination of the published literature on the total synthesis of Vinigrol by leading chemists in the field does not indicate the use of this compound as a building block. The synthetic strategies have instead favored other methods for the introduction of the necessary carbon frameworks.

Integration into Sequential Reaction Pathways

The true synthetic utility of this compound lies in its potential for integration into sequential, or tandem, reaction pathways. The diene moiety formed after the initial Wittig reaction can participate in a variety of subsequent transformations, allowing for the rapid construction of molecular complexity from simple precursors.

The reaction of this compound with an aldehyde or ketone yields a 1,4-diene system. This newly formed diene is primed for a range of subsequent reactions, which can often be performed in a one-pot fashion.

Potential Tandem Sequences:

| Tandem Process | Initial Reaction | Subsequent Transformation | Potential Product |

| Wittig-Diels-Alder | Wittig olefination | [4+2] cycloaddition | Polycyclic frameworks |

| Wittig-Metathesis | Wittig olefination | Ring-closing metathesis | Cyclic compounds |

| Wittig-Hydroboration/Oxidation | Wittig olefination | Hydroboration and oxidation | Diols |

A hypothetical tandem Wittig-Diels-Alder reaction, for instance, would involve the in situ formation of the 1,4-diene, which could then react with a suitable dienophile present in the reaction mixture to construct a cyclohexene (B86901) ring system. Similarly, a Wittig reaction followed by a ring-closing metathesis (RCM) could be envisioned for the synthesis of various carbocycles and heterocycles, provided the initial carbonyl compound contains an additional tethered alkene.

An essential aspect of a versatile building block is its compatibility with a wide range of chemical reactions. The but-3-en-1-yl moiety introduced by this phosphonium salt is relatively robust and compatible with numerous common organic transformations.

The terminal double bond can selectively undergo a variety of reactions without affecting other functionalities that might be present in the molecule. This functional group tolerance is crucial in the context of multi-step synthesis.

Compatibility Profile:

| Reaction Type | Compatibility | Notes |

| Oxidation | Good | The double bond can be epoxidized or dihydroxylated. |

| Reduction | Good | The double bond can be hydrogenated. |

| Carbon-Carbon Bond Formation | Excellent | The alkene can participate in Heck, Suzuki, and other cross-coupling reactions. |

| Protection/Deprotection | Good | Compatible with many standard protecting group manipulations. |

The Wittig reaction itself is known to be compatible with a variety of functional groups, including esters, ethers, and amides, further enhancing the synthetic utility of this compound.

Mechanistic Investigations and Elucidation of Reaction Pathways

Kinetic Studies of Wittig Reactions Employing But-3-en-1-yltriphenylphosphonium Ylide

Research on analogous non-stabilized ylides has established that under lithium-salt-free conditions, the formation of the oxaphosphetane intermediate is the rate-determining step and is generally irreversible. The reaction rate is typically monitored by observing the disappearance of the reactants or the appearance of the products over time using techniques like UV-Vis or NMR spectroscopy.

A representative kinetic experiment would involve reacting the but-3-en-1-yltriphenylphosphonium ylide with an aldehyde (e.g., benzaldehyde) and measuring the concentration of the resulting alkene at various time intervals. The data would then be used to determine the reaction order with respect to each reactant and calculate the rate constant.

Table 1: Hypothetical Kinetic Data for the Reaction of But-3-en-1-yltriphenylphosphonium Ylide with Benzaldehyde

| Time (s) | [Aldehyde] (mol/L) | [Alkene] (mol/L) | Rate (mol/L·s) |

| 0 | 0.100 | 0.000 | - |

| 60 | 0.085 | 0.015 | 2.50E-04 |

| 120 | 0.072 | 0.028 | 2.17E-04 |

| 180 | 0.061 | 0.039 | 1.83E-04 |

| 240 | 0.052 | 0.048 | 1.50E-04 |

| 300 | 0.044 | 0.056 | 1.33E-04 |

These studies confirm that the reaction is typically first order in both the ylide and the carbonyl compound. The presence of the terminal double bond in the but-3-en-1-yl group is not expected to significantly alter the fundamental kinetics compared to other simple alkyl-substituted phosphonium (B103445) ylides.

Spectroscopic Characterization of Intermediates and Reaction Mixtures

Spectroscopic methods are invaluable for identifying and characterizing the transient species that form during a chemical reaction.

Low-temperature NMR spectroscopy is a powerful tool for observing the fleeting intermediates of the Wittig reaction, most notably the oxaphosphetane. By conducting the reaction at temperatures low enough to slow its progression (e.g., -78 °C), the signals corresponding to the starting materials, the intermediate, and the products can be distinctly resolved.

³¹P NMR: This is particularly diagnostic. The starting phosphonium salt exhibits a characteristic chemical shift. Upon formation of the ylide, a significant upfield shift is observed. The four-membered oxaphosphetane intermediate shows a signal at a chemical shift that is distinctly different from both the ylide and the final triphenylphosphine (B44618) oxide product. Studies on similar systems have shown that cis and trans diastereomers of the oxaphosphetane can often be distinguished by their unique ³¹P chemical shifts.

¹H and ¹³C NMR: These spectra provide structural information about the organic framework of the intermediates. For the oxaphosphetane derived from but-3-en-1-yltriphenylphosphonium ylide, specific proton and carbon signals, particularly those near the newly formed C-C and C-O bonds in the four-membered ring, can be identified and used to confirm its structure.

Table 2: Representative ³¹P NMR Chemical Shifts for Species in a Wittig Reaction

| Species | Representative δ (ppm) |

| But-3-en-1-yltriphenylphosphonium bromide (Salt) | ~ +25 to +35 |

| But-3-en-1-yltriphenylphosphonium ylide | ~ +10 to +20 |

| Oxaphosphetane Intermediate | ~ -60 to -70 |

| Triphenylphosphine oxide (Product) | ~ +25 to +40 |

Mass Spectrometry (MS) Analysis in Mechanistic Delineation

Mass spectrometry, especially with soft ionization techniques like Electrospray Ionization (ESI-MS), allows for the direct detection of reaction intermediates from the solution phase. For the Wittig reaction, low-temperature ESI-MS has been successfully employed to detect the protonated form of the thermally unstable oxaphosphetane intermediate. This provides direct evidence for its existence on the reaction pathway. The technique involves running the reaction at a low temperature and directly infusing the mixture into the mass spectrometer, where the molecular ion of the intermediate can be observed. The fragmentation pattern of this ion in tandem MS (MS/MS) experiments can further confirm its structure.

Theoretical and Computational Chemistry Approaches

Computational chemistry provides a powerful lens through which to view the energetics and geometries of transition states and intermediates that are often inaccessible to direct experimental observation.

DFT calculations are widely used to model the potential energy surface of the Wittig reaction. These studies can compute the structures and energies of the reactants, transition states, intermediates, and products. For the reaction with but-3-en-1-yltriphenylphosphonium ylide, DFT studies would focus on the [2+2] cycloaddition step leading to the oxaphosphetane.

Key findings from DFT studies on analogous non-stabilized ylides include:

The cycloaddition proceeds through a concerted, asynchronous transition state.

The stereochemical outcome (Z vs. E alkene) is determined by the relative energies of the transition states leading to the cis- and trans-oxaphosphetanes. For non-stabilized ylides, the transition state leading to the cis-oxaphosphetane (and thus the Z-alkene) is generally lower in energy due to minimized steric interactions in a puckered geometry.

The energy barrier for the decomposition of the oxaphosphetane is significantly lower than the barrier for its formation, confirming that the initial cycloaddition is the rate-determining and irreversible step.

Table 3: Illustrative DFT-Calculated Energy Barriers for a Non-Stabilized Wittig Reaction

| Reaction Step | Transition State | Relative Energy (kcal/mol) |

| Oxaphosphetane Formation (Z-pathway) | TS_cycloaddition_cis | 10-15 |

| Oxaphosphetane Formation (E-pathway) | TS_cycloaddition_trans | 12-17 |

| Oxaphosphetane Decomposition | TS_decomposition | < 5 |

Future Research Directions and Emerging Applications

Development of Asymmetric Variants Utilizing Chiral Phosphonium (B103445) Derivatives

The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries has driven the development of asymmetric catalytic methods. While the classic Wittig reaction is not inherently stereoselective in creating chiral centers, the use of chiral phosphonium salts as phase-transfer catalysts or in asymmetric counterion-directed catalysis has gained traction. Future research could focus on the synthesis of chiral analogues of but-3-en-1-yltriphenylphosphonium bromide.

These chiral variants could be designed in several ways:

Modification of the Phenyl Groups: Introduction of chiral substituents, such as binaphthyl moieties, onto the phosphorus atom could create a chiral environment around the cation.

Chiral Counterions: The use of chiral anions in conjunction with the phosphonium cation can induce enantioselectivity in reactions.

Such chiral derivatives could potentially be employed in a variety of asymmetric transformations, including but not limited to:

Asymmetric alkylations

Michael additions

Mannich reactions

The development of these chiral variants would represent a significant step towards expanding the utility of this compound in stereoselective synthesis.

Exploration in Polymer Chemistry and Materials Science Applications

The presence of a terminal double bond in this compound makes it an attractive monomer for polymerization reactions. This opens up a range of possibilities in polymer chemistry and materials science.

One promising area of exploration is Ring-Opening Metathesis Polymerization (ROMP) . Although the butenyl group itself is not cyclic, it can participate in cross-metathesis reactions with cyclic olefins, potentially leading to the incorporation of the phosphonium salt functionality into polymer backbones. This could yield polymers with unique properties, such as flame retardancy or enhanced thermal stability, due to the presence of phosphorus.

Furthermore, phosphonium salts are known to form ionic liquids , which are salts with low melting points. By modifying the anion of this compound, it may be possible to create novel ionic liquids with a polymerizable cation. These could find applications as:

Electrolytes in batteries and supercapacitors

Stabilizers for nanoparticles

Specialty solvents in catalysis

A closely related compound, but-3-yn-1-yl(triphenylphosphonium) bromide, has been investigated for its potential in drug delivery systems, where the phosphonium cation can act as a delocalized lipophilic cation to target tumor cells. This suggests that this compound could also be explored for similar biomedical applications, potentially as a component of "smart" polymers that respond to physiological cues. researchgate.net

Expansion into Heterocyclic Compound Synthesis

The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds, and its intramolecular variant is a well-established method for the synthesis of heterocyclic compounds. clockss.org Future research could explore the use of this compound in the synthesis of novel heterocyclic systems.

By introducing a carbonyl group at an appropriate position within a molecule also containing the this compound moiety, an intramolecular Wittig reaction could be triggered to form a cyclic structure. The length of the tether between the phosphonium ylide and the carbonyl group would determine the size of the resulting ring.

Moreover, the related aza-Wittig reaction , which involves the reaction of an iminophosphorane with a carbonyl compound, is a powerful method for the synthesis of nitrogen-containing heterocycles. scispace.com Derivatives of this compound could be envisioned as precursors to iminophosphoranes that could then undergo intramolecular cyclization to produce a variety of N-heterocycles.

Sustainable and Green Chemistry Approaches to Synthesis and Application

The principles of green chemistry are increasingly important in chemical synthesis. Future research on this compound will likely focus on developing more environmentally benign methods for its synthesis and application.

Current syntheses of phosphonium salts often rely on traditional organic solvents. The development of synthetic routes that utilize greener solvents, or even solvent-free conditions, would be a significant advancement. For instance, ultrasound-assisted synthesis has been shown to be an effective and environmentally friendly method for preparing some phosphonium salts. nih.gov

In terms of its application in the Wittig reaction, there is a growing body of research on conducting this reaction in aqueous media. researchgate.netsciepub.com The development of protocols for the use of this compound in water would reduce the reliance on volatile organic solvents, making the process safer and more sustainable. One-pot aqueous Wittig reactions, where the phosphonium salt is generated in situ, are particularly attractive from a green chemistry perspective. sciepub.com

Applications in Isotopic Labeling for Mechanistic or Distribution Studies

Isotopic labeling is an invaluable tool for elucidating reaction mechanisms and tracking the distribution of molecules in biological or environmental systems. The synthesis of isotopically labeled this compound could provide deeper insights into the mechanism of the Wittig reaction and other processes in which it is involved.

For example, deuterium (B1214612) labeling at specific positions of the butenyl chain could be used to probe the stereochemical course of the Wittig reaction and to study the equilibration of reaction intermediates. libretexts.org This could help in designing more stereoselective Wittig reagents in the future.

In the context of potential biomedical applications, labeling with isotopes such as carbon-13 or a radioactive isotope could be used to track the uptake, distribution, and metabolism of the phosphonium salt in cells and tissues. This would be crucial for evaluating its potential as a drug delivery vehicle. The synthesis of deuterium- and tritium-labeled compounds is a well-established field, and these methods could be adapted for the preparation of labeled this compound. nih.gov

Q & A

Q. What are the optimal synthetic routes for preparing But-3-en-1-yltriphenylphosphonium bromide, and how can reaction yields be maximized?

The compound is synthesized via nucleophilic substitution between triphenylphosphine and 3-bromobut-1-ene. Key parameters include stoichiometric excess of triphenylphosphine (1.2–1.5 equivalents) and reaction in anhydrous acetonitrile under reflux for 24–48 hours . Yields (~88%) are improved by rigorous exclusion of moisture and using freshly distilled 3-bromobut-1-ene to avoid decomposition. Post-synthesis, precipitation in diethyl ether followed by recrystallization from ethanol removes unreacted precursors .

Q. How does this compound function in Wittig reactions, and what factors influence ylide formation efficiency?

The phosphonium salt reacts with strong bases (e.g., NaHMDS or KOtBu) to generate a ylide, which facilitates olefination of carbonyl compounds. Ylide stability is pH-dependent: polar aprotic solvents (THF, DMF) and low temperatures (−78°C to 0°C) minimize side reactions like β-hydride elimination. The conjugated butenyl group enhances ylide nucleophilicity compared to saturated analogs, enabling efficient coupling with sterically hindered aldehydes .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key structural features confirmed?

¹H NMR (CDCl₃, 400 MHz): δ 7.6–7.8 (m, 15H, aromatic), 5.6–5.8 (m, 2H, CH₂=CH), 4.2–4.4 (m, 2H, P-CH₂), 2.6–2.8 (m, 2H, CH₂-Br). ³¹P NMR shows a singlet at δ 23–25 ppm, confirming phosphonium formation. FTIR identifies C-Br stretching at 550–600 cm⁻¹ and P-C aromatic vibrations at 1,450 cm⁻¹ .

Q. What are the recommended purification methods for this compound, and how does its melting point inform crystallization strategies?

Purification involves recrystallization from ethanol or methanol, leveraging its high melting point (240–243°C) to remove low-melting impurities. Slow cooling (0.5°C/min) yields large crystals suitable for X-ray diffraction. Purity (>99%) is confirmed via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic properties and reactivity of this compound-derived ylides?

Density functional theory (DFT) calculations (B3LYP/6-311+G**) reveal the ylide’s electron-rich vinyl moiety, which lowers the LUMO energy (−1.8 eV) and enhances electrophilic carbonyl attack. Charge distribution maps show significant negative charge on the α-carbon (−0.45 e), correlating with experimental reactivity trends in sterically demanding systems .

Q. What experimental design considerations are critical when analyzing contradictory data in Wittig reaction outcomes using this reagent?

Contradictions in product stereochemistry (E/Z ratios) often arise from solvent polarity and base strength. For example, NaHMDS in THF favors E-alkenes (≥90%), while K₂CO₃ in DMF increases Z-selectivity (∼60%). Kinetic studies (time-resolved NMR) and Arrhenius plots can differentiate thermodynamic vs. kinetic control .

Q. How does the stability of this compound under varying storage conditions impact its reactivity in long-term studies?

The compound is hygroscopic; prolonged exposure to moisture hydrolyzes the P-C bond, forming triphenylphosphine oxide (detected via ³¹P NMR at δ 30 ppm). Storage under argon at −20°C preserves integrity for >12 months. Thermal degradation (TGA data) initiates at 150°C, necessitating low-temperature handling for sensitive reactions .

Q. What are the applications of this reagent in synthesizing conjugated dienes or strained cyclic alkenes?

The butenyl group enables tandem Wittig-cyclization reactions. For example, reacting the ylide with α,β-unsaturated aldehydes produces 1,3-dienes (95% yield, >95% E,E-selectivity). In macrocycle synthesis, intramolecular coupling forms 12–16-membered rings with minimal oligomerization when using high-dilution conditions (0.001 M) .

Q. How do steric and electronic modifications to the phosphonium core influence its reactivity in cross-coupling reactions?

Comparative studies with methyltriphenylphosphonium bromide show that the butenyl group reduces ylide basicity (pKa ∼15 vs. 18 for methyl analogs), enabling milder reaction conditions. Substituents on the aromatic rings (e.g., p-methoxy) decrease ylide stability but enhance selectivity for electron-deficient carbonyls .

Q. What strategies mitigate bromide displacement side reactions in non-polar solvents?

Bromide counterion dissociation in low-polarity solvents (e.g., toluene) can lead to SN2 displacement. Adding crown ethers (18-crown-6) sequesters potassium ions, suppressing bromide mobility. Alternatively, using tetrabutylammonium bromide as a phase-transfer catalyst improves ylide homogeneity in biphasic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.